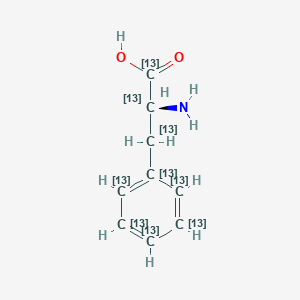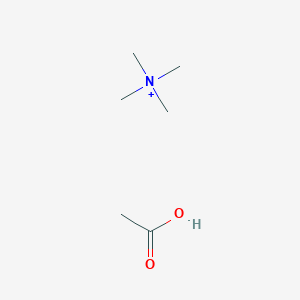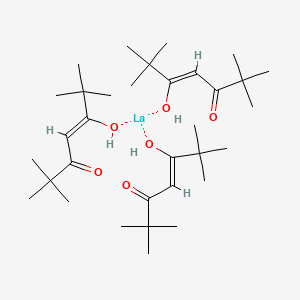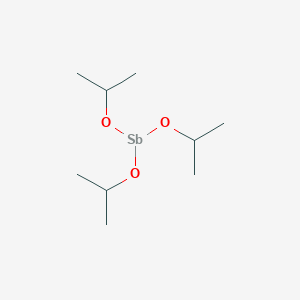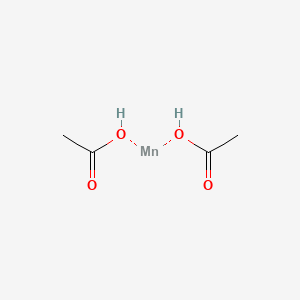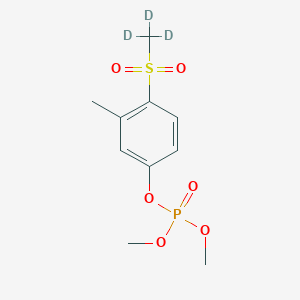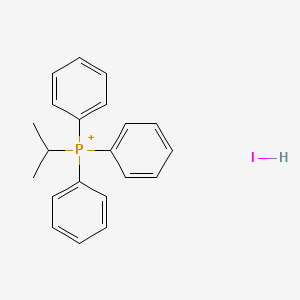
Isopropyl triphenylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with isopropyl iodide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl triphenylphosphonium iodide undergoes various types of reactions, including:
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Cyclopropanation Reactions: It is used to form cyclopropane rings from alkenes.
Common Reagents and Conditions
Wittig Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dichloromethane at room temperature.
Cyclopropanation Reactions: Common reagents include alkenes and a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Wittig Reactions: The major products are alkenes.
Cyclopropanation Reactions: The major products are cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropyl triphenylphosphonium iodide is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of isopropyl triphenylphosphonium iodide involves the formation of a phosphonium ylide intermediate in Wittig reactions. This intermediate reacts with carbonyl compounds to form alkenes. In cyclopropanation reactions, the compound forms a carbenoid intermediate that reacts with alkenes to form cyclopropane rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl triphenylphosphonium iodide
- Ethyl triphenylphosphonium bromide
- Propyl triphenylphosphonium bromide
Uniqueness
Isopropyl triphenylphosphonium iodide is unique due to its specific reactivity and selectivity in Wittig and cyclopropanation reactions. Its isopropyl group provides steric hindrance, which can influence the reaction outcomes and selectivity compared to other triphenylphosphonium compounds .
Eigenschaften
Molekularformel |
C21H23IP+ |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
triphenyl(propan-2-yl)phosphanium;hydroiodide |
InChI |
InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1; |
InChI-Schlüssel |
HHBXWXJLQYJJBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


